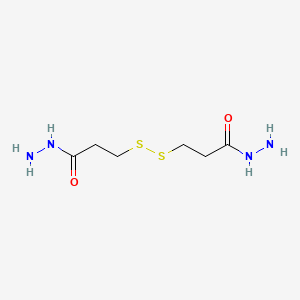

3,3'-Dithiobis(propionohydrazide)

Description

The fields of polymer and supramolecular chemistry are continually seeking novel molecules to create materials with advanced, dynamic, and responsive properties. Among these, compounds featuring hydrazide and dithiobis groups have garnered considerable attention.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3-hydrazinyl-3-oxopropyl)disulfanyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2/c7-9-5(11)1-3-13-14-4-2-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQOUZKNOIHPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198941 | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50906-77-9 | |

| Record name | 3,3′-Dithiobis[propanoic acid] 1,1′-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50906-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050906779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiobis(propionohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis(propionohydrazide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,3 Dithiobis Propionohydrazide

Precursor Synthesis and Derivatization

The journey to 3,3'-dithiobis(propionohydrazide) commences with the synthesis of suitable precursors derived from 3,3'-dithiodipropionic acid. These precursors are designed to be reactive towards hydrazinolysis, the final step in the formation of the target molecule.

Esterification of 3,3'-Dithiodipropionic Acid

A common and efficient method for the synthesis of 3,3'-dithiobis(propionohydrazide) involves the initial esterification of 3,3'-dithiodipropionic acid. This reaction, typically a Fischer-Speier esterification, converts the carboxylic acid groups into esters, which are more susceptible to nucleophilic attack by hydrazine (B178648). The general reaction involves heating the dicarboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com

To drive the reversible esterification reaction towards the product side, the water formed as a byproduct is continuously removed. This is often achieved by using a Dean-Stark apparatus, where an azeotropic mixture of the solvent (commonly toluene) and water is distilled off, the water is separated, and the solvent is returned to the reaction flask.

Synthesis of Dithiodipropionate Diethyl Ester Intermediates

A widely used intermediate in the synthesis of 3,3'-dithiobis(propionohydrazide) is the diethyl ester of 3,3'-dithiodipropionic acid. The synthesis of this intermediate is a classic example of Fischer-Speier esterification.

In a typical procedure, 3,3'-dithiodipropionic acid is reacted with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid. chemicalbook.com Toluene is often used as a solvent to facilitate the azeotropic removal of water using a Dean-Stark apparatus. The reaction mixture is refluxed for an extended period, typically 24 hours, to ensure complete esterification. chemicalbook.com Upon completion, the reaction mixture is washed with a mild base, such as sodium bicarbonate solution, to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by washing with water to a neutral pH. The resulting dithiodipropionate diethyl ester is then purified. chemicalbook.com

While the diethyl ester is common, other alkyl esters, such as the dimethyl ester, can also be synthesized using similar methods by substituting ethanol with methanol (B129727). google.comcymitquimica.com The choice of alcohol can influence the reaction conditions and the properties of the resulting ester intermediate.

| Reactant | Molar Ratio (to 3,3'-dithiodipropionic acid) | Catalyst | Solvent | Reaction Time | Temperature |

| Ethanol | 10.1 | p-Toluenesulfonic acid | Toluene | 24 h | Reflux |

| Methanol | Excess | Sulfuric acid | - | - | Reflux |

Table 1: Representative Reaction Conditions for the Esterification of 3,3'-Dithiodipropionic Acid

Preparation of 3,3'-Dithiodipropionic Acid Bis(N-hydroxysuccinimide ester)

Another important precursor is 3,3'-dithiodipropionic acid bis(N-hydroxysuccinimide ester). This activated ester is particularly useful in bioconjugation chemistry but also serves as a reactive intermediate. Its synthesis involves the reaction of 3,3'-dithiodipropionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide.

A common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC hydrochloride) as the coupling agent. google.com In this procedure, 3,3'-dithiodipropionic acid, N-hydroxysuccinimide, and EDC hydrochloride are stirred in a suitable solvent, such as dichloromethane, at room temperature. google.com The reaction typically proceeds overnight, resulting in the formation of the desired bis(N-hydroxysuccinimide ester) as a white solid, which can be isolated by filtration. google.com This method offers high yield and purity. google.com

| Reactant | Molar Ratio (to 3,3'-dithiodipropionic acid) | Coupling Agent | Solvent | Reaction Time | Temperature |

| N-Hydroxysuccinimide | 2.14 | EDC Hydrochloride | Dichloromethane | Overnight | Room Temperature |

Table 2: Reaction Parameters for the Synthesis of 3,3'-Dithiodipropionic Acid Bis(N-hydroxysuccinimide ester)

Hydrazinolysis Reaction for Dithiobis(propionohydrazide) Formation

The final step in the synthesis of 3,3'-dithiobis(propionohydrazide) is the hydrazinolysis of the ester or activated ester precursor. This nucleophilic acyl substitution reaction involves the attack of hydrazine on the carbonyl carbon of the ester, leading to the displacement of the alcohol or N-hydroxysuccinimide leaving group and the formation of the dihydrazide.

Reaction Conditions and Stoichiometry

The hydrazinolysis of dithiodipropionate diethyl ester is typically carried out by heating the ester with hydrazine in a suitable solvent. chemicalbook.com A significant molar excess of hydrazine is used to ensure the complete conversion of the diester to the dihydrazide and to minimize the formation of side products. evitachem.com A common molar ratio of hydrazine to the diethyl ester is approximately 6.4:1. evitachem.com

The reaction is generally conducted at an elevated temperature, for instance, 85°C, for several hours to achieve a good yield. chemicalbook.com A typical reaction time is around 5 hours. chemicalbook.comevitachem.com After the reaction is complete, the crude product is often purified by recrystallization from a solvent mixture, such as ethanol-water, to obtain pure 3,3'-dithiobis(propionohydrazide). chemicalbook.com

| Reactant | Stoichiometric Ratio (to Diethyl Ester) | Temperature | Reaction Time |

| Hydrazine | ~6.4:1 | 85 °C | 5 h |

Table 3: Typical Reaction Conditions for the Hydrazinolysis of Dithiodipropionate Diethyl Ester

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent plays a crucial role in the efficiency of the hydrazinolysis reaction. Polar solvents are generally preferred as they can dissolve the reactants and facilitate the reaction. google.comresearchgate.net Ethanol is a commonly used solvent for the hydrazinolysis of dithiodipropionate esters, serving to dissolve both the ester and hydrazine. chemicalbook.comevitachem.com The use of anhydrous ethanol is often specified to prevent hydrolysis of the ester as a side reaction. evitachem.com

The volume of the solvent relative to the reactants can also impact the reaction outcome. A lower solvent volume can increase the reaction rate by increasing the concentration of the reactants. However, if the volume is too low, it can lead to increased viscosity and hinder effective mixing. Conversely, a very high solvent volume can slow down the reaction and make product recovery more challenging. evitachem.com For the synthesis of 3,3'-dithiobis(propionohydrazide) from its diethyl ester, an ethanol volume of 2 mL per gram of the ester has been reported as a balance between reactant solubility and reaction kinetics. evitachem.com

While ethanol is a common choice, other polar solvents like methanol can also be employed. researchgate.net The selection of the optimal solvent and its volume is a critical parameter that needs to be considered to maximize the yield and purity of the final product.

Optimization of Reaction Parameters for Yield and Purity

The conventional synthesis of 3,3'-Dithiobis(propionohydrazide) involves a two-step reaction. The first step is the esterification of 3,3'-dithiodipropionic acid, typically with ethanol in the presence of an acid catalyst like p-toluenesulfonic acid, to form dithiodipropionate diethyl. This is followed by hydrazinolysis, where the diester reacts with hydrazine, usually in an ethanol solvent, to produce the final dihydrazide product. evitachem.comchemicalbook.com

Several parameters can be optimized to enhance the yield and purity of 3,3'-Dithiobis(propionohydrazide).

Molar Ratio of Reactants: The stoichiometry of the reactants in the hydrazinolysis step is critical. A significant molar excess of hydrazine to the dithiodipropionate diethyl is employed to drive the reaction towards completion and minimize the formation of side products. evitachem.com Research has indicated that a molar ratio of approximately 6.4:1 of hydrazine to the diester ensures a more complete conversion. evitachem.com

Reaction Temperature and Time: The hydrazinolysis reaction is typically conducted at an elevated temperature. A common procedure involves stirring the reaction mixture at 85°C for 5 hours. chemicalbook.com These conditions are chosen to ensure a reasonable reaction rate without promoting the degradation of the reactants or products.

Solvent System: Anhydrous ethanol is a commonly used solvent for the hydrazinolysis step, as it effectively dissolves both the diester and hydrazine. evitachem.com The use of a Dean-Stark trap during the initial esterification step helps to remove water, which can hinder the reaction equilibrium and reduce the yield of the diester. chemicalbook.com

Purification Techniques: Recrystallization is a crucial final step to obtain high-purity 3,3'-Dithiobis(propionohydrazide). A standard method involves recrystallizing the crude product from an ethanol-water solution (e.g., 5% v/v) multiple times. chemicalbook.com This process effectively removes unreacted starting materials and by-products. Multi-stage recrystallization has been shown to significantly increase purity, with the potential to reach or exceed 98%. evitachem.com

| Parameter | Condition | Impact on Yield and Purity | Reference |

|---|---|---|---|

| Molar Ratio (Hydrazine:Diester) | ~6.4:1 | Ensures complete conversion, minimizes side products. | evitachem.com |

| Reaction Temperature (Hydrazinolysis) | 85°C | Optimizes reaction rate. | chemicalbook.com |

| Reaction Time (Hydrazinolysis) | 5 hours | Allows for sufficient reaction completion. | chemicalbook.com |

| Purification | Multiple recrystallizations from ethanol-water | Significantly improves purity to ≥98%. | evitachem.comchemicalbook.com |

Alternative Synthetic Routes and Their Comparative Analysis

While the esterification-hydrazinolysis route is common, other synthetic strategies have been considered, though they present certain challenges.

Direct Reaction with Lewis Acids: A potential alternative involves the direct reaction of a dicarboxylic acid with hydrazine using a Lewis acid as a catalyst. This approach has been described for the synthesis of other hydrazides and could offer a more direct route, potentially avoiding the need for the initial esterification step. google.com However, the specific application of this method to 3,3'-dithiodipropionic acid and its efficiency compared to the traditional route would require further investigation.

Continuous Flow Synthesis: Continuous flow chemistry offers another modern alternative for the synthesis of dihydrazides from dicarboxylic acids. osti.gov This technique can provide better control over reaction parameters, leading to improved consistency and potentially higher yields. For industrial-scale production, continuous flow processes can also offer advantages in terms of safety and scalability.

Routes via 1,3-Dithiane (B146892) Precursors: The use of 1,3-dithiane precursors is a theoretical possibility. However, this route is generally considered impractical due to the harsh deprotection conditions often required, which can lead to product contamination and complicated purification processes. evitachem.com

Thiol-Disulfide Exchange: Another conceivable route is through the thiol-disulfide exchange of 3-mercaptopropionohydrazide. This method, however, is reported to be unpredictable and can lead to the formation of mixed disulfides and polymeric byproducts rather than the desired 3,3'-Dithiobis(propionohydrazide). evitachem.com

Synthesis from Bunte Salts: The synthesis of disulfides from Bunte salts (S-alkyl thiosulfates) is a known method in organic chemistry. This would involve the reaction of a suitable dihaloalkane with sodium thiosulfate (B1220275) to form a bis-Bunte salt, followed by subsequent reactions to form the disulfide bridge and introduction of the hydrazide functionalities. While this approach could circumvent the direct use of the often odorous 3,3'-dithiodipropionic acid, its application to the synthesis of 3,3'-Dithiobis(propionohydrazide) is not well-documented and would likely involve a multi-step process with its own set of optimization challenges.

Comparative Analysis:

| Synthetic Route | Potential Advantages | Potential Disadvantages | Reference |

|---|---|---|---|

| Esterification-Hydrazinolysis | Established and well-documented. | Multi-step process. | evitachem.comchemicalbook.com |

| Direct Reaction with Lewis Acids | More direct, single-step from the acid. | Feasibility and efficiency for this specific compound are not established. | google.com |

| Continuous Flow Synthesis | Better process control, scalability, potentially higher yields. | Requires specialized equipment. | osti.gov |

| 1,3-Dithiane Precursors | Theoretical alternative. | Impractical due to harsh deprotection and purification issues. | evitachem.com |

| Thiol-Disulfide Exchange | Theoretical alternative. | Unpredictable, leads to byproducts. | evitachem.com |

Chemical Reactivity and Mechanistic Studies of 3,3 Dithiobis Propionohydrazide

Acylhydrazone Formation via Schiff Base Chemistry

The hydrazide functional groups of 3,3'-Dithiobis(propionohydrazide) readily react with aldehydes to form acylhydrazone linkages. This reaction is a cornerstone of its application in the formation of dynamic covalent networks, particularly in the field of biomaterials and drug delivery systems. The formation of the acylhydrazone bond is a reversible condensation reaction that proceeds via a Schiff base mechanism.

Reaction with Aldehyde-Functionalized Polymers and Small Molecules

3,3'-Dithiobis(propionohydrazide) serves as a versatile crosslinker by reacting with molecules bearing two or more aldehyde groups. This has been extensively demonstrated in the formation of hydrogels through the crosslinking of aldehyde-functionalized polymers. For instance, DTP has been successfully used to create self-healing and dual-responsive (pH and redox) hydrogels by reacting with dialdehyde (B1249045) carboxymethyl cellulose (B213188) (DCMC). nih.govfrontierspecialtychemicals.com In these systems, the hydrazide groups of DTP form acylhydrazone bonds with the aldehyde groups on the DCMC backbone, leading to the formation of a three-dimensional network. Similarly, DTP has been employed to prepare redox-responsive hydrogels from oxidized hyaluronic acid (HA), where the aldehyde groups introduced onto the HA chains react with the hydrazide moieties of DTP. frontierspecialtychemicals.comscielo.org.co Another example includes the formation of redox-responsive hydrogels with dextran (B179266) aldehyde.

While much of the reported research focuses on polymeric aldehydes, the fundamental Schiff base chemistry is equally applicable to reactions with small molecule aldehydes. The reaction of DTP with monofunctional aldehydes such as benzaldehyde (B42025) or difunctional aldehydes would result in the formation of bis-acylhydrazone derivatives. redalyc.org These reactions are crucial for fundamental studies of the reactivity of DTP and for the synthesis of well-defined, low-molecular-weight dynamic covalent structures. The general reaction scheme involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable acylhydrazone C=N bond. nih.govresearchgate.net

Kinetics and Thermodynamics of Acylhydrazone Linkage Formation

The formation of acylhydrazone linkages is a reversible process, and the position of the equilibrium is governed by thermodynamic factors, while the rate at which equilibrium is reached is determined by kinetics. redalyc.orgnih.gov Studies on dynamic combinatorial libraries (DCLs) of acylhydrazones have shown that both kinetic and thermodynamic products can be controlled. redalyc.org The thermodynamic stability of an acylhydrazone is influenced by the electronic properties of both the aldehyde and the hydrazide precursors. Electron-donating groups on the aldehyde and electron-withdrawing groups on the hydrazide can influence the stability of the resulting acylhydrazone. redalyc.org

The rate of acylhydrazone formation is also dependent on the reaction conditions. In the absence of a catalyst, the equilibration of acylhydrazone formation can be slow, sometimes taking several days to reach a steady state. nih.gov However, the reaction can be significantly accelerated by the use of nucleophilic catalysts, such as aniline (B41778). nih.gov Aniline catalysis has been shown to enable rapid equilibration of acylhydrazone DCLs at a biocompatible pH of 6.2, with equilibrium being reached in a matter of hours. nih.gov This catalytic effect is crucial for applications involving biological molecules that are sensitive to harsh pH conditions. The reversibility of the acylhydrazone linkage allows for the dynamic exchange of components, a key feature of self-healing materials. nih.gov

Table 1: Factors Influencing Acylhydrazone Formation

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| pH | Rate is generally fastest in weakly acidic conditions (pH 4-6). nih.govuni-muenchen.de | The position of equilibrium is pH-dependent. uni-muenchen.de |

| Catalyst | Nucleophilic catalysts like aniline significantly increase the rate of equilibration. nih.gov | Does not change the final equilibrium position, only the speed at which it is reached. nih.gov |

| Electronic Effects | The electrophilicity of the aldehyde and the nucleophilicity of the hydrazide affect the rate. redalyc.org | The stability of the acylhydrazone product is influenced by the electronic nature of the substituents. redalyc.org |

| Solvent | The polarity and protic nature of the solvent can influence reaction rates and equilibria. | The solubility of reactants and products can shift the equilibrium. |

Influence of pH on Schiff Base Reaction Equilibria

The formation of acylhydrazones from 3,3'-Dithiobis(propionohydrazide) and aldehydes is highly dependent on the pH of the reaction medium. The reaction is generally catalyzed by acid. uni-muenchen.de In highly acidic solutions, the hydrazide reactant is protonated, which reduces its nucleophilicity and slows down the initial attack on the aldehyde. Conversely, in neutral or basic solutions, the concentration of the protonated intermediate required for the rate-limiting dehydration step is low. uni-muenchen.de Consequently, the optimal pH for acylhydrazone formation is typically in the weakly acidic range, often between pH 4 and 6. nih.gov

The pH also dictates the reversibility of the acylhydrazone bond. At neutral or near-neutral pH, the acylhydrazone linkage is relatively stable and kinetically inert. uni-muenchen.de However, under acidic conditions (pH < 4), the hydrolysis of the acylhydrazone is accelerated, allowing for the dynamic exchange of partners. uni-muenchen.de This pH-dependent reversibility is a key feature that is exploited in the design of "smart" materials that can be assembled or disassembled in response to a pH trigger. For instance, a hydrogel crosslinked with acylhydrazone bonds can be designed to be stable at physiological pH but to degrade and release its cargo in the acidic environment of a tumor or an endosome. The ability to switch the dynamic nature of the acylhydrazone linkage "on" or "off" by changing the pH is a powerful tool in dynamic covalent chemistry. nih.gov

Disulfide Bond Dynamics and Redox Responsiveness

The disulfide bond in the core of 3,3'-Dithiobis(propionohydrazide) imparts redox sensitivity to the molecule and any materials derived from it. This bond can be reversibly cleaved and re-formed in response to reducing and oxidizing stimuli, respectively. This dynamic behavior is central to the design of redox-responsive systems for applications such as drug delivery and self-healing materials.

Reductive Cleavage of Disulfide Bonds

The disulfide bond of 3,3'-Dithiobis(propionohydrazide) can be cleaved by various reducing agents, resulting in the formation of two thiol groups. Common biological and chemical reducing agents are effective in this transformation. Glutathione (B108866) (GSH), a tripeptide that is abundant in the intracellular environment, is a key biological trigger for the cleavage of disulfide bonds. nih.govchemrxiv.orgnih.govmdpi.com The higher concentration of GSH inside cells compared to the extracellular space provides a mechanism for the site-specific degradation of DTP-crosslinked materials and the release of encapsulated cargo. nih.govchemrxiv.org

Other commonly used laboratory reducing agents for disulfide bonds include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). These reagents are highly efficient in reducing disulfides to their corresponding thiols. The choice of reducing agent can depend on the specific application and the desired reaction conditions.

The reductive cleavage of the disulfide bond in DTP-based materials leads to a disruption of the crosslinked network, resulting in the degradation of the material. This principle is widely used in the design of drug delivery systems where the drug is released upon the cleavage of the disulfide crosslinks in a reducing environment. nih.govchemrxiv.orgnih.gov

Table 2: Common Reducing Agents for Disulfide Bond Cleavage

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

| Glutathione | GSH | Physiological pH and temperature | Key biological trigger for intracellular release. nih.govchemrxiv.orgnih.govmdpi.com |

| Dithiothreitol | DTT | Neutral to slightly basic pH | A powerful and commonly used laboratory reducing agent. |

| Tris(2-carboxyethyl)phosphine | TCEP | Wide pH range, including acidic conditions | Odorless and more stable than thiol-based reducing agents. |

Oxidative Re-formation of Disulfide Linkages

The thiol groups generated from the reductive cleavage of the disulfide bond in 3,3'-Dithiobis(propionohydrazide) can be re-oxidized to re-form the disulfide linkage. This process is the basis for the self-healing properties observed in some DTP-crosslinked materials. The re-formation of the disulfide bond can be achieved through various oxidative methods.

A common and biologically relevant oxidizing agent is molecular oxygen from the air. In the presence of oxygen, the thiol groups can slowly oxidize to form disulfide bonds. This process can be catalyzed by trace amounts of metal ions. Other oxidizing agents, such as hydrogen peroxide or dimethyl sulfoxide (B87167) (DMSO), can also be used to facilitate the re-formation of the disulfide linkage. The thiol-disulfide exchange reaction is another important mechanism for the dynamic rearrangement and re-formation of disulfide bonds. exlibrisgroup.com

The ability of the disulfide bond to be cleaved and then re-formed allows for the creation of dynamic materials that can adapt to their environment and even repair themselves after damage. When a DTP-crosslinked hydrogel is broken, the disulfide bonds at the fracture surface are cleaved. Upon bringing the fractured surfaces back into contact, the free thiol groups can re-oxidize and re-form disulfide bonds, thus healing the material.

Mechanisms of Redox-Responsive Material Behavior

The defining feature of DTP in materials science is the redox-active disulfide bond, which allows it to act as a stimulus-responsive cross-linking agent. The fundamental mechanism of this behavior lies in the reversible cleavage and formation of the disulfide bond.

In the presence of a reducing environment, such as one containing thiols like glutathione (GSH), the disulfide bond in DTP can be cleaved to form two separate thiol groups. itn.ptru.nl Conversely, under oxidizing conditions, these thiols can recombine to reform the disulfide bond. itn.pt This reversible covalent chemistry is the cornerstone of redox-responsive behavior in materials incorporating DTP.

DTP is widely used to fabricate smart hydrogels. In a typical synthesis, the terminal hydrazide groups of DTP react with aldehyde groups on a modified polymer backbone, such as dialdehyde carboxymethyl cellulose (DCMC) or oxidized hyaluronic acid (oxi-HA). rsc.orgresearchgate.net This reaction forms stable acylhydrazone bonds, creating a cross-linked polymer network. rsc.orgresearchgate.net While the acylhydrazone linkage provides structural integrity, the embedded disulfide bond from the DTP cross-linker serves as a triggerable point of disassembly.

When such a hydrogel is exposed to a reducing agent, the disulfide cross-links are broken, leading to the degradation of the hydrogel matrix and the release of any encapsulated substances. nih.gov This mechanism is particularly relevant for applications where controlled release is desired in specific biological environments with higher concentrations of reducing agents. The combination of stable acylhydrazone bonds and cleavable disulfide bonds can create materials with dual responsiveness to both pH and redox stimuli. researchgate.net

Table 1: Examples of Redox-Responsive Systems Utilizing 3,3'-Dithiobis(propionohydrazide) (DTP)

| Polymer Backbone | Cross-linking Reaction | Stimulus for Disassembly | Reference |

| Dialdehyde Carboxymethyl Cellulose (DCMC) | Acylhydrazone bond formation between DCMC aldehydes and DTP hydrazides. | Reducing agents (cleavage of disulfide bond); pH change (cleavage of acylhydrazone bond). | researchgate.net |

| Oxidized Hyaluronic Acid (oxi-HA) | Schiff base reaction between HA aldehydes and DTP hydrazides to form acylhydrazone bonds. | Reducing agents (e.g., thiols) that cleave the disulfide bond. | rsc.org |

| Carboxymethyl Cellulose (modified with palmitoyl (B13399708) chloride and glyoxal) | Cross-linking of modified cellulose nanogels with DTP. | Reducing agents and pH changes. | rsc.org |

Chelation and Coordination Chemistry

The hydrazide and disulfide functionalities of DTP also give it the potential to engage in chelation and coordination with metal ions, opening avenues for the creation of novel supramolecular structures.

Interactions with Metal Ions (e.g., Cu²⁺) in Network Formation

While specific studies detailing the interaction of DTP with copper (II) ions are limited, the coordination chemistry of related hydrazide and dithioether ligands provides significant insight into its potential behavior. The hydrazide group is known to be an excellent ligand for transition metals, including Cu²⁺. rsc.orgrsc.org

Research on other amino acid-based hydrazide ligands has shown that upon deprotonation, they can act as chelating and bridging ligands. rsc.orgrsc.org The hydrazide moiety can coordinate to metal centers in a bis-bidentate or bridging bi-tridentate fashion, linking multiple metal ions to form one-dimensional (1D) or two-dimensional (2D) coordination polymers. rsc.org In such structures, the hydrazide bridge has been shown to mediate magnetic interactions between adjacent Cu²⁺ centers. rsc.org

Based on this precedent, it is proposed that the two terminal hydrazide groups of DTP could coordinate with Cu²⁺ ions. This interaction could lead to the formation of a coordination network where DTP molecules act as linkers between metal centers. The flexible aliphatic chains of the DTP molecule would influence the geometry and dimensionality of the resulting network. The parent dicarboxylic acid of DTP, 3,3'-dithiodipropionic acid, has been successfully used to synthesize coordination compounds with copper, further suggesting the viability of its derivatives in forming metal complexes. researchgate.net

Table 2: Potential Coordination Modes of Hydrazide Ligands with Copper(II) Ions

| Ligand Type | Coordination Mode | Resulting Structure | Key Features | Reference |

| N,N′-di-L-leucine hydrazide | Bis-bidentate bridging | 2D Coordination Network | Ligand chelates and bridges Cu²⁺ ions. | rsc.org |

| N,N′-di-L-phenylalanine hydrazide | Bridging bi + tridentate | 1D Chain-like Polymer | Ligand bridges three Cu²⁺ ions. | rsc.org |

| Amino acid hydrazides | Bridging via hydrazide (-N-N-) | 1D Coordination Polymer | Antiferromagnetic interaction between Cu²⁺ ions. | rsc.org |

Role in Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgcd-bioparticles.net The properties of these materials are dictated by the geometry and functionality of the organic linkers. rsc.org

There is currently a lack of published research demonstrating the use of 3,3'-Dithiobis(propionohydrazide) as a primary linker in MOF or coordination polymer synthesis. However, its molecular structure suggests it has strong potential for such applications. As a ditopic ligand, DTP possesses two distinct coordination sites (the hydrazide groups) at either end of a flexible spacer. This is a common characteristic of linkers used to build extended networks. researchgate.net

The synthesis of coordination polymers using polynitrogen heterocycles and other hydrazide-based ligands is well-established. rsc.orgmdpi.com These ligands offer multiple coordination sites and can form robust, extended structures with various metal ions. The flexible nature of the DTP linker, conferred by its propylene (B89431) chains and the rotatable disulfide bond, could lead to the formation of dynamic or flexible frameworks that respond to external stimuli, such as redox agents. The disulfide bond itself could be a site for post-synthetic modification within a framework. While dicarboxylic acids are more common linkers, the use of functional groups like hydrazides is an expanding area of MOF chemistry. ossila.comrsc.org The potential of DTP to act as a redox-active linker makes it a promising candidate for the design of next-generation functional MOFs and coordination polymers.

Advanced Materials Applications and Engineering Principles

Hydrogel Development and Characterization

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large amounts of water. The incorporation of 3,3'-Dithiobis(propionohydrazide) into hydrogel formulations allows for the introduction of dynamic covalent bonds, which are crucial for creating self-healing and stimuli-responsive systems.

Self-healing hydrogels possess the remarkable ability to repair themselves after damage, restoring their original structure and function. nih.gov This property is often achieved through the incorporation of reversible chemical bonds within the hydrogel network. 3,3'-Dithiobis(propionohydrazide) is instrumental in forming two key types of dynamic covalent bonds: acylhydrazones and disulfide bonds.

Acylhydrazone bonds are formed through the reaction of a hydrazide group with an aldehyde or ketone. nih.gov The hydrazide groups present in 3,3'-Dithiobis(propionohydrazide) can react with polymers containing aldehyde or ketone functionalities to form a crosslinked hydrogel network. nih.govnih.gov These acylhydrazone linkages are reversible, meaning they can break and reform under specific conditions, such as changes in pH. nih.gov This dynamic nature allows the hydrogel to self-heal. When a fracture occurs, the broken acylhydrazone bonds at the fracture interface can reform, effectively mending the material. nih.gov

For instance, a self-healing hydrogel was developed by mixing carboxyethyl cellulose-graft-dithiodipropionate dihydrazide with a dibenzaldehyde-terminated polyethylene (B3416737) glycol (PEG) solution. This hydrogel demonstrated the ability to completely self-heal within 6 hours without any external triggers. nih.gov The self-healing process is attributed to the reversible nature of the acylhydrazone bonds formed between the hydrazide groups of the modified cellulose (B213188) and the aldehyde groups of the PEG derivative. nih.gov

The disulfide bond (-S-S-) within the 3,3'-Dithiobis(propionohydrazide) molecule provides another avenue for creating self-healing hydrogels. nih.gov Disulfide bonds can undergo exchange reactions, particularly in the presence of a reducing or oxidizing agent, or upon exposure to stimuli like light or heat. nih.gov This reversible cleavage and reformation of disulfide bonds contribute to the self-healing capability of the hydrogel. nih.gov

In a reducing environment, the disulfide bonds can be cleaved into thiol groups (-SH). Upon removal of the reducing agent or exposure to an oxidizing environment, these thiol groups can recombine to reform the disulfide bonds, thus repairing the damage. This redox-mediated self-healing is a key feature of hydrogels incorporating 3,3'-Dithiobis(propionohydrazide).

Stimuli-responsive hydrogels, also known as "smart" hydrogels, can undergo significant changes in their physical or chemical properties in response to external stimuli. The inclusion of 3,3'-Dithiobis(propionohydrazide) in hydrogel formulations imparts responsiveness to both pH and redox conditions.

The acylhydrazone bonds formed using the hydrazide groups of 3,3'-Dithiobis(propionohydrazide) are sensitive to pH changes. nih.govnih.gov In acidic conditions, the equilibrium of the acylhydrazone formation reaction shifts, leading to the cleavage of these bonds and a transition of the hydrogel from a gel state to a solution (sol) state. researchgate.net Conversely, an increase in pH can promote the reformation of these bonds, leading to the regeneration of the gel. This pH-triggered gel-sol transition is a critical property for applications such as controlled drug delivery, where the drug can be released in the acidic microenvironment of a tumor or inflamed tissue. researchgate.netnih.govfrontiersin.org

The swelling behavior of such hydrogels is highly dependent on the pH of the surrounding medium. researchgate.netnih.govfrontiersin.org For example, hydrogels designed for colon-targeted drug delivery exhibit minimal swelling and drug release in the acidic environment of the stomach (low pH), but swell significantly and release their payload in the more neutral or slightly alkaline environment of the intestines (higher pH). nih.gov

Table 1: pH-Responsive Swelling Behavior of Hydrogels

| Hydrogel Composition | pH | Swelling Behavior | Reference |

| Carboxymethyl cellulose-g-poly(acrylic acid) | 1.2 | Low Swelling | researchgate.net |

| Carboxymethyl cellulose-g-poly(acrylic acid) | 7.4 | High Swelling | researchgate.net |

| Guar gum succinate-sodium alginate | 1.2 | Low Swelling | frontiersin.org |

| Guar gum succinate-sodium alginate | 7.4 | High Swelling | frontiersin.org |

| N-carboxyethyl chitosan/aldehyde hyaluronic acid | Acidic | Minimal Swelling | nih.gov |

| N-carboxyethyl chitosan/aldehyde hyaluronic acid | 7.4 | Increased Swelling | nih.gov |

This table is interactive. Click on the headers to sort the data.

The disulfide bond in 3,3'-Dithiobis(propionohydrazide) is the key to the redox-responsive nature of these hydrogels. researchgate.netnih.gov These bonds can be cleaved by reducing agents such as glutathione (B108866) (GSH), which is found in higher concentrations inside cells compared to the extracellular environment. nih.gov This difference in GSH concentration can be exploited for targeted drug delivery. A hydrogel loaded with a therapeutic agent will remain stable in the bloodstream (low GSH concentration) but will start to degrade and release its cargo upon entering the cellular environment (high GSH concentration). nih.govchemrxiv.org

The degradation of the hydrogel network due to the cleavage of disulfide bonds can be observed by monitoring the weight loss of the hydrogel over time in a reducing medium. chemrxiv.org For instance, a hydrogel containing disulfide bonds showed significantly faster degradation in the presence of dithiothreitol (B142953) (DTT), a strong reducing agent, compared to glutathione. chemrxiv.org This controlled degradation is a desirable feature for temporary medical implants and drug delivery systems. nih.govchemrxiv.orgchemrxiv.orgnih.gov

Table 2: Redox-Responsive Degradation of Hydrogels

| Hydrogel System | Reducing Agent | Degradation Behavior | Reference |

| Disulfide-containing hydrogel | Glutathione (GSH) | Gradual degradation | nih.gov |

| Disulfide-containing hydrogel | Dithiothreitol (DTT) | Rapid degradation | chemrxiv.org |

| Thiol-maleimide hydrogel | Photoinitiated radicals | Spatially controlled degradation | nih.gov |

This table is interactive. Click on the headers to sort the data.

Stimuli-Responsive Hydrogel Systems

Multi-Stimuli Responsive Hydrogels

Hydrogels that can respond to multiple external or internal triggers offer enhanced control over material properties, making them highly desirable for "smart" biomedical applications. The incorporation of 3,3'-Dithiobis(propionohydrazide) into a polymer network inherently introduces dual-responsiveness due to its distinct chemical features: the hydrazide groups and the disulfide bond.

A prime example is the creation of a self-healing hydrogel with both pH and redox sensitivity by crosslinking dialdehyde (B1249045) carboxymethyl cellulose (DCMC) with DTP. frontierspecialtychemicals.com This dual responsiveness is governed by two different types of dynamic covalent bonds:

Acylhydrazone Bonds: The reaction between the aldehyde groups on DCMC and the hydrazide groups of DTP forms acylhydrazone linkages. These bonds are reversible and sensitive to pH. Under acidic conditions, the hydrolysis of the acylhydrazone bond is accelerated, leading to a breakdown of the hydrogel network. This pH-dependent behavior is crucial for applications where release or degradation is desired in specific acidic microenvironments, such as tumor tissues or intracellular compartments.

Disulfide Bonds: The disulfide bond (-S-S-) located in the core of the DTP molecule is susceptible to cleavage by reducing agents like dithiothreitol (DTT) or glutathione (GSH), the latter of which is found in high concentrations inside cells. This redox-responsiveness allows for triggered degradation or drug release in a reducing environment.

The combination of these two features in a single hydrogel system allows for complex, programmed responses. frontierspecialtychemicals.comrsc.org For instance, the hydrogel can be designed to remain stable under normal physiological conditions (pH 7.4, low reducing environment) but disassemble upon exposure to the conditions of a tumor microenvironment (acidic pH and higher glutathione levels). nih.gov This multi-stimuli-responsive nature is fundamental to creating advanced materials for targeted drug delivery and regenerative medicine. uniupo.it

Injectable Hydrogel Formulations and Rheological Properties

Injectable hydrogels are a cornerstone of minimally invasive therapeutics, allowing for the delivery of therapeutic agents or cell-laden scaffolds directly to a target site without extensive surgery. nih.gov The viability of a hydrogel for injection is critically dependent on its rheological properties, particularly shear-thinning and self-healing capabilities. thno.orgnih.gov

Shear-Thinning: This property describes the decrease in a material's viscosity under applied shear stress. When a hydrogel is passed through a syringe needle, the high shear forces cause the dynamic crosslinks (like the acylhydrazone bonds formed with DTP) to temporarily break, allowing the gel to flow like a liquid. thno.org

Self-Healing: Once the shear force is removed (i.e., after injection into the body), the dynamic bonds spontaneously reform, and the material recovers its gel-like, solid state. This rapid recovery is essential to ensure the hydrogel remains localized at the injection site and does not dissipate. nih.gov

Hydrogels crosslinked with DTP exhibit these properties due to the reversible nature of the acylhydrazone linkages. The rheological profile of these hydrogels is typically characterized by several key parameters:

Storage Modulus (G') and Loss Modulus (G''): The storage modulus represents the elastic (solid-like) component of the material, while the loss modulus represents the viscous (liquid-like) component. For a stable gel, G' is significantly higher than G''. mdpi.comnih.gov During injection, G' decreases, and upon cessation of shear, it recovers, indicating gel reformation.

Complex Viscosity (η*): This parameter measures the material's total resistance to flow. In shear-thinning hydrogels, complex viscosity decreases as the shear rate increases. nih.gov

Yield Stress: This is the minimum stress required to initiate flow. A suitable yield stress ensures the gel remains stable under gravity but can be extruded through a needle. nih.gov

The table below summarizes typical rheological properties for injectable hydrogels based on polymers analogous to those crosslinked with DTP. These values demonstrate the characteristics required for successful injection and in situ gelation.

| Property | Typical Value | Significance for Injectability | Source |

| Storage Modulus (G') | 100 - 1000 Pa | Indicates gel strength and stiffness post-injection. | nih.govmdpi.com |

| G' / G'' Ratio | > 1 (often > 10) | Confirms a predominantly solid-like, elastic behavior at rest. | mdpi.com |

| Gelation Time | 30 seconds - 8 minutes | The time required for the liquid precursors to form a stable gel in situ. | nih.govnih.gov |

| Yield Stress | 50 - 100 Pa | Ensures the material flows under pressure but maintains its shape otherwise. | nih.gov |

This table presents a compilation of representative data for injectable hydrogels to illustrate the typical range of rheological properties.

By tuning the concentration of the polymer, the degree of aldehyde modification, and the amount of DTP crosslinker, these rheological properties can be precisely controlled to match the requirements of specific clinical applications. nih.govcellulosechemtechnol.ro

Polymer Conjugation Strategies for Hydrogel Scaffolds

The versatility of 3,3'-Dithiobis(propionohydrazide) as a crosslinker is evident in its application with a wide range of natural and synthetic polymers. The primary reaction mechanism involves the formation of a hydrazone bond between the hydrazide groups of DTP and aldehyde groups introduced onto the polymer backbone.

Hyaluronic Acid (HA) Modification and Crosslinking

Hyaluronic acid (HA) is a major component of the natural extracellular matrix (ECM), prized for its biocompatibility and role in cellular processes. rsc.org However, native HA degrades rapidly in the body. Crosslinking is essential to create stable HA hydrogels for applications like tissue engineering and viscosupplementation. nih.govthno.org

DTP is an effective crosslinker for creating redox-sensitive HA hydrogels. frontierspecialtychemicals.com The process involves two main steps:

Oxidation of HA: The cis-diol units on the D-glucuronic acid residues of HA are cleaved using an oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction opens the sugar ring and introduces two reactive aldehyde groups, transforming HA into oxidized hyaluronic acid (oxi-HA). nih.govmdpi.com

Crosslinking with DTP: The hydrazide groups (-CONHNH₂) of DTP readily react with the newly formed aldehyde groups on oxi-HA. Since DTP has two hydrazide ends, it acts as a bridge, connecting different oxi-HA chains and forming a three-dimensional hydrogel network. The resulting hydrazone linkages are dynamic and pH-sensitive. frontierspecialtychemicals.comnih.gov

This strategy has been successfully used to create injectable, self-healing HA hydrogels that are also biodegradable through both enzymatic (via hyaluronidase) and redox (via disulfide bond cleavage) pathways. frontierspecialtychemicals.comnih.gov A close analogue, adipic acid dihydrazide (ADH), has been shown to form injectable oxi-HA hydrogels that gel within minutes under physiological conditions, demonstrating the efficacy of this dihydrazide crosslinking approach. nih.gov

Carboxymethyl Cellulose (CMC) and Oxidized Cellulose Derivates Integration

Carboxymethyl cellulose (CMC) is a water-soluble cellulose derivative known for its biocompatibility and use in various biomedical applications. nih.govarxiv.org Similar to hyaluronic acid, CMC can be oxidized to introduce aldehyde functionalities, making it a suitable backbone for crosslinking with DTP.

The synthesis of a DTP-crosslinked CMC hydrogel follows the same principles:

Oxidation of CMC: CMC is treated with sodium periodate to create dialdehyde carboxymethyl cellulose (DCMC). frontierspecialtychemicals.com

Hydrazone Crosslinking: DCMC is then mixed with an aqueous solution of DTP. The reaction between the aldehyde groups of DCMC and the hydrazide groups of DTP forms the hydrogel network. frontierspecialtychemicals.com

These hydrogels are inherently pH and redox-responsive due to the acylhydrazone and disulfide bonds, respectively. frontierspecialtychemicals.com Rheological studies of analogous CMC-based hydrogels show that their mechanical properties, such as viscoelasticity and yield stress, can be finely tuned by altering the polymer concentration and the degree of crosslinking. nih.govcellulosechemtechnol.ro This allows for the formulation of materials with tailored properties, from soft gels for cell encapsulation to more robust structures for tissue support. mdpi.comnih.gov

Dextran-Based Hydrogel Constructs

Dextran (B179266) is a biocompatible bacterial polysaccharide composed of glucose units. Its high density of hydroxyl groups makes it readily available for chemical modification. For crosslinking with DTP, dextran must first be oxidized to introduce aldehyde groups, creating oxidized dextran (dexOx). nih.gov

The aldehyde groups on dexOx can then react with the hydrazide groups of DTP to form a hydrogel. This strategy is analogous to the use of oxidized dextran as a macromolecular crosslinker for stabilizing protein-based nanoparticles, where the dextran aldehydes react with amine groups on proteins. nih.gov Given that hydrazides are highly reactive nucleophilic amines, DTP is an ideal crosslinker for oxidized dextran. The resulting hydrogel would possess the same pH and redox-sensitive characteristics as the HA and CMC-based systems, making it a promising candidate for controlled drug delivery and tissue engineering scaffolds.

Poly(ethyleneglycol) (PEG) Conjugates in Hydrogel Networks

Poly(ethyleneglycol) (PEG) is a synthetic polymer widely used in biomedicine due to its protein-repellent properties and biocompatibility. To create a PEG-based hydrogel using DTP, the PEG chains must be functionalized with reactive groups that can couple with DTP's hydrazide moieties.

A highly effective strategy is to use PEG-dialdehyde , a PEG derivative where both ends of the polymer chain are terminated with aldehyde groups (-CHO). polysciences.com When PEG-dialdehyde is mixed with DTP in an aqueous solution, a spontaneous crosslinking reaction occurs:

The two aldehyde groups of a single PEG-dialdehyde molecule can react with hydrazide groups from two different DTP molecules.

Conversely, the two hydrazide groups of a single DTP molecule can react with aldehyde groups from two different PEG chains.

This reaction forms a network held together by pH-sensitive hydrazone bonds and containing redox-sensitive disulfide bonds within the DTP crosslinks. polysciences.com This approach allows for the creation of a purely synthetic, dual-stimuli responsive hydrogel with well-defined components, offering high control over the material's structural and functional properties.

Spider Silk-Inspired Dual Network Hydrogels

Drawing inspiration from the remarkable strength and elasticity of spider silk, researchers have developed innovative dual network hydrogels utilizing 3,3'-Dithiobis(propionohydrazide) (DTP). These hydrogels mimic the hierarchical structure of spider silk, which consists of crystalline β-sheet regions providing strength and amorphous domains contributing to flexibility. biomaterials.org In one approach, a primary network is formed through the reaction of aldehyde-modified hyaluronic acid (AHA) with DTP. nih.gov This reaction creates dynamic and reversible acylhydrazone bonds and disulfide bonds. nih.gov A secondary network is then introduced, often involving hydrogen bonding between components like tannic acid and silk fibroin, which promotes the formation of β-sheet structures. nih.gov This dual-network design, inspired by the natural architecture of spider silk, results in hydrogels with significantly enhanced mechanical properties and self-healing capabilities. nih.gov The dynamic nature of the bonds involving DTP allows the hydrogel to self-heal within minutes. nih.gov

Mechanical Properties of DTP-Crosslinked Hydrogels and Tuning Strategies

The mechanical properties of hydrogels crosslinked with 3,3'-Dithiobis(propionohydrazide) (DTP) can be precisely controlled, making them suitable for a wide range of applications, including as advanced bioinks for tissue engineering. The ability to tune these properties is critical for mimicking the specific mechanical environments of different biological tissues. nih.gov

Strategies for tuning the mechanical properties of DTP-crosslinked hydrogels include:

Varying Cross-linker Concentration: The stiffness and Young's modulus of the hydrogel can be adjusted by changing the concentration of the crosslinking agent. researchgate.net For instance, in poly(methacrylic acid) hydrogels, the Young's modulus was tuned from 0.04 to 2.53 MPa by varying the cross-linker concentration. researchgate.net

Mixing Dynamic Cross-linkers: By combining DTP with other dynamic cross-linkers that form bonds with different stabilities (e.g., oxime), it is possible to fine-tune the hydrogel's stiffness and stress relaxation behavior over a wide range. nih.gov This approach allows for the decoupling of initial mechanical properties from the flow behavior during processes like 3D printing. nih.gov

Post-Polymerization Crosslinking: The mechanical properties, such as viscoelasticity and tensile strength, can be modified after the initial hydrogel formation. nih.gov This post-crosslinking step can significantly increase the breaking strength and Young's modulus, although it may decrease the elongation at break. nih.gov

| Tuning Strategy | Effect on Mechanical Properties | Research Finding |

| Varying Cross-linker Concentration | Directly correlates with stiffness and Young's modulus. | Young's modulus of poly(methacrylic acid) hydrogels was tuned from 0.04 to 2.53 MPa. researchgate.net |

| Mixing Dynamic Cross-linkers | Allows for fine-tuning of stiffness and stress relaxation. | Enables control over mechanical properties independent of flow behavior for bio-printing applications. nih.gov |

| Post-Polymerization Crosslinking | Increases breaking strength and Young's modulus; may decrease elongation at break. | Post-crosslinking of an amino acid-derived vinyl copolymer network improved viscoelasticity and tensile strength. nih.gov |

| Controlling Polymer Concentration | Affects diffusion rates and overall mechanical properties. | The diffusion rate and mechanical properties of recombinant spider silk protein hydrogels can be tuned by changing the protein concentration. nih.gov |

Crosslinking Applications in Polymer Science

Covalent Crosslinking in Polyurethane and Epoxy Resins

3,3'-Dithiobis(propionohydrazide) (DTP) can act as a crosslinking agent in various polymer systems, including polyurethane and epoxy resins. In these applications, the hydrazide functional groups of DTP react with functional groups present in the polymer chains, such as isocyanate groups in polyurethane precursors or epoxy groups in epoxy resins. This reaction leads to the formation of a three-dimensional covalent network structure within the polymer matrix. The disulfide bond within the DTP molecule can also participate in or be preserved during the crosslinking process, introducing a potentially reversible or responsive element to the final material. The use of such polyfunctional crosslinkers is a known strategy for modifying the properties of thermosetting resins. google.com

Role in Enhancing Mechanical Strength and Thermal Resistance of Polymers

The introduction of covalent crosslinks using 3,3'-Dithiobis(propionohydrazide) (DTP) significantly enhances the mechanical strength and thermal resistance of polymers. The formation of a dense, three-dimensional network restricts the movement of polymer chains, leading to a material with higher rigidity, improved load-bearing capacity, and increased resistance to deformation. This is a general principle in polymer science, where crosslinking is a common strategy to improve the mechanical performance of materials. researchgate.net Furthermore, the covalent bonds introduced by the crosslinker are typically stronger than the intermolecular forces in uncrosslinked polymers, which contributes to an increased thermal stability. The polymer can withstand higher temperatures before it begins to soften or decompose. The disulfide linkage in DTP may also offer a mechanism for energy dissipation under stress, potentially improving the toughness of the material.

Nanomaterials and Smart Systems

Construction of Mesoporous Organosilica Nanoparticles

Mesoporous organosilica nanoparticles (MONs) are a class of nanomaterials that have gained significant attention for applications such as drug delivery. rsc.org These nanoparticles are characterized by a porous structure and the presence of organic functional groups integrated within their silica (B1680970) framework. nih.gov The synthesis of these materials often involves the co-condensation of silica precursors with organosilane molecules containing specific functionalities. nih.gov

While direct use of 3,3'-Dithiobis(propionohydrazide) in the primary synthesis of the framework is not explicitly detailed, the principles of MON construction allow for the incorporation of similar disulfide functionalities. For instance, biodegradable periodic mesoporous organosilica (BPMO) nanoparticles have been synthesized using precursors like bis[3-(triethoxysilyl)propyl]tetrasulfide, which introduces disulfide bonds into the nanoparticle framework. mdpi.com This imparts biodegradability under reducing conditions, such as those found inside cells. mdpi.com The general synthetic strategies for MONs are versatile and can accommodate a wide variety of organic functionalities, suggesting the potential for incorporating hydrazide- and disulfide-containing precursors like a silylated derivative of DTP to create functional nanoparticles. rsc.orgnih.gov

Fabrication of Responsive Nanogels

The synthesis of responsive nanogels utilizing 3,3'-Dithiobis(propionohydrazide) as a key building block represents a sophisticated approach in advanced materials science, enabling the creation of smart systems that can respond to specific environmental triggers. This compound is particularly valuable due to its dual functionality: the hydrazide groups allow for the formation of covalent linkages, while the centrally located disulfide bond imparts redox sensitivity to the resulting nanostructure. This dual nature permits the fabrication of nanogels that are stable under normal physiological conditions but can be selectively disassembled in environments with a high reducing potential, such as the intracellular matrix of cancer cells.

The primary mechanism for fabricating nanogels with 3,3'-Dithiobis(propionohydrazide) involves its role as a crosslinking agent. In this process, the hydrazide moieties at both ends of the molecule react with polymers that have been functionalized with aldehyde or ketone groups. This reaction forms hydrazone bonds, which are dynamic covalent bonds that are stable under physiological pH but can be reversible under acidic conditions. nih.govtuni.fi The disulfide bond within the crosslinker remains intact during this process, serving as a latent trigger for degradation.

The fabrication process typically involves the self-assembly of aldehyde-functionalized polymers into nanoparticle precursors in an aqueous solution. Following this, 3,3'-Dithiobis(propionohydrazide) is introduced to the solution, where it crosslinks the polymer chains within the nanoparticles, leading to the formation of stable nanogels. The extent of crosslinking, and therefore the mechanical properties and stability of the nanogels, can be precisely controlled by adjusting the molar ratio of the hydrazide crosslinker to the aldehyde groups on the polymer. tuni.fi

The resulting nanogels are engineered to be responsive to the high concentration of glutathione (GSH) found inside cells (approximately 2–10 mM), which is significantly higher than in the extracellular environment (approximately 2–20 μM). researchgate.net The disulfide bond in the 3,3'-Dithiobis(propionohydrazide) crosslinker is susceptible to cleavage by the thiol groups of glutathione. This cleavage breaks the crosslinks, leading to the disassembly of the nanogel and the release of any encapsulated therapeutic or imaging agents. rsc.org

Detailed research findings have demonstrated the successful synthesis and characterization of such redox-responsive nanogels. The properties of these nanogels can be systematically tuned and analyzed using various analytical techniques.

Table 1: Physicochemical Properties of Redox-Responsive Nanogels

| Property | Value | Method of Analysis |

|---|---|---|

| Average Hydrodynamic Diameter | 150-250 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -25 mV | Electrophoretic Light Scattering |

| Crosslinking Efficiency | 70-90% | ¹H NMR Spectroscopy |

The structural integrity and responsive behavior of these nanogels are further confirmed through various characterization studies.

Table 2: Characterization of Nanogel Structure and Redox Response

| Analysis | Observation | Significance |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Spherical morphology with uniform size distribution | Confirms the formation of well-defined nanogels. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of C=N stretching vibration (hydrazone) | Confirms the successful crosslinking reaction. |

| In Vitro Degradation Study (in presence of GSH) | Increase in hydrodynamic diameter and subsequent disassembly | Demonstrates the redox-responsive nature of the nanogels. |

The fabrication of responsive nanogels using 3,3'-Dithiobis(propionohydrazide) is a versatile and promising strategy in the development of advanced drug delivery systems and other biomedical applications. The ability to create nanocarriers that are stable in circulation but can be triggered to release their payload in a specific cellular environment opens up new avenues for targeted therapies with enhanced efficacy and reduced side effects.

Analytical Characterization Techniques in Research

Chromatographic Methods

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of specific compounds.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for assessing the purity of chemical compounds. creative-proteomics.com In RP-HPLC, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile. pensoft.net

When a sample of 3,3'-Dithiobis(propionohydrazide) is injected into the HPLC system, it travels through the column with the mobile phase. Because of its relatively polar nature due to the hydrazide groups, it will have a moderate affinity for the nonpolar stationary phase. Impurities present in the sample will have different polarities and thus different retention times, causing them to elute from the column at different times. creative-proteomics.com

A chromatogram is generated by plotting the detector response (usually UV absorbance at a specific wavelength, such as 220 nm for the amide bond) against retention time. creative-proteomics.com A pure sample of 3,3'-Dithiobis(propionohydrazide) should ideally show a single, sharp peak. creative-proteomics.com The presence of additional peaks indicates impurities, and the area of these peaks can be used to quantify the purity of the sample. The method's parameters, such as the mobile phase composition, flow rate, and column temperature, can be optimized to achieve the best separation. longdom.org

Table 3: Typical Parameters for RP-HPLC Analysis

| Parameter | Description | Typical Value |

|---|---|---|

| Column | Stationary Phase | C18, 5 µm particle size |

| Mobile Phase | Solvents | Water and Acetonitrile (gradient or isocratic) |

| Flow Rate | Speed of mobile phase | 1.0 mL/min |

| Detection | Wavelength for UV detector | ~220 nm |

| Column Temperature | To ensure reproducibility | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that offers significant improvements in speed, resolution, and sensitivity compared to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and can operate at much higher pressures.

The principles of separation in UPLC are the same as in HPLC, but the smaller particle size provides a much greater surface area for interaction, leading to more efficient separation. This allows for the use of higher flow rates and shorter columns, drastically reducing the analysis time, often from tens of minutes to just a few minutes. longdom.org For the analysis of 3,3'-Dithiobis(propionohydrazide), converting an HPLC method to a UPLC method would allow for a much higher throughput of samples without sacrificing the quality of the separation, making it ideal for quality control in a production environment or for screening large numbers of samples in research. longdom.org

Rheological Characterization of Material Properties

Rheology, the study of the flow and deformation of matter, is a fundamental technique for characterizing hydrogels and other polymeric materials cross-linked with 3,3'-Dithiobis(propionohydrazide) (DTP). These measurements provide crucial insights into the mechanical strength, stability, and viscoelastic nature of the material's three-dimensional network. sci-hub.senih.gov The key parameters derived from rheological analysis are the storage modulus (G') and the loss modulus (G''). nih.gov

The storage modulus (G') represents the elastic (solid-like) component of the material, indicating the energy stored during deformation. The loss modulus (G'') represents the viscous (liquid-like) component, signifying the energy dissipated as heat. nih.govmdpi.com For a stable hydrogel network, the storage modulus is typically significantly higher than the loss modulus (G' > G''), indicating that the material behaves more like a solid than a liquid.

In a typical experiment, a hydrogel formed by cross-linking a polymer, such as dialdehyde (B1249045) carboxymethyl cellulose (B213188) (DCMC), with DTP is subjected to oscillatory shear tests on a rheometer. researchgate.netmdpi.com A frequency sweep measurement, where the angular frequency is varied at a constant strain, is commonly performed. For DTP-crosslinked hydrogels, the results generally show that G' remains consistently higher than G'' across a wide range of frequencies, confirming the formation of a stable and robust gel network. nih.govmdpi.com Furthermore, both moduli often exhibit some frequency dependence, which is characteristic of polymeric hydrogels. nih.gov This behavior is critical for applications where mechanical integrity is required, such as in tissue engineering scaffolds or controlled-release systems. nih.govlehigh.edu The cross-linking density, which can be controlled by the concentration of DTP, directly influences the magnitude of the storage modulus; a higher degree of cross-linking generally results in a stiffer hydrogel with a higher G'. sci-hub.se

Table 1: Representative Rheological Data for a DTP-Crosslinked Hydrogel

| Parameter | Description | Typical Value/Observation | Reference |

| Storage Modulus (G') | Measures the stored elastic energy; indicates solid-like behavior. | G' > G'' across the tested frequency range. | |

| Loss Modulus (G'') | Measures the dissipated energy; indicates liquid-like behavior. | Values are lower than G', confirming gel formation. | |

| Frequency Sweep | G' and G'' are measured as a function of angular frequency. | G' and G'' show slight frequency dependence, typical for polymer networks. | nih.gov |

| Shear-Thinning | Viscosity decreases as the applied shear rate increases. | Hydrogel exhibits shear-thinning behavior, which is advantageous for injectability. | nih.govresearchgate.net |

Morphological Characterization (e.g., TEM for Nanomaterials)

When 3,3'-Dithiobis(propionohydrazide) is used as a cross-linker in the synthesis of nanomaterials, such as nanogels, understanding their size, shape, and internal structure is paramount. nih.govnih.gov Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution visualization of these nanoscale structures. researchgate.net

TEM analysis provides direct evidence of the formation of nanogels and allows for the determination of their key morphological features. For a typical analysis, a dilute aqueous suspension of the DTP-crosslinked nanogels is prepared, deposited onto a TEM grid (e.g., a carbon-coated copper grid), and dried before being inserted into the microscope.

The resulting micrographs can reveal detailed information. For instance, nanogels synthesized using DTP often appear as discrete, roughly spherical particles. researchgate.net The images allow for the measurement of the average particle diameter and the size distribution, which are critical parameters for applications like drug delivery. nih.gov In some cases, a core-shell structure may be observable. The disulfide bonds introduced by the DTP cross-linker are integral to the nanogel's structure. The redox-responsive nature of these nanogels can also be visualized using TEM. By treating the nanogels with a reducing agent like glutathione (B108866), which cleaves the disulfide bonds, a distinct change in morphology, such as swelling or complete disruption of the nanostructure, can be observed. This confirms the successful incorporation of the stimuli-responsive cross-linker and the viability of the material for triggered release applications. rsc.org

Table 2: Morphological Characteristics of DTP-Based Nanogels via TEM Analysis

| Characteristic | Description | Typical Finding | Reference |

| Particle Shape | The overall geometry of the nanogels. | Generally observed as spherical or near-spherical. | researchgate.net |

| Size Distribution | The range and average of nanogel diameters. | Uniform particle size, often in the range of 100-200 nm. | nih.gov |

| Internal Structure | The internal composition and density of the particles. | Can reveal a homogenous matrix or a core-shell structure. | |

| Redox-Response | Morphological change after exposure to a reducing agent. | Disruption or significant swelling of nanogels, confirming cleavage of disulfide bonds. | rsc.org |

Future Research Directions and Translational Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The future development of materials based on 3,3'-Dithiobis(propionohydrazide) hinges on the exploration of new and efficient reaction pathways and the catalytic systems that drive them. While the standard synthesis involving the hydrazinolysis of esterified 3,3'-dithiodipropionic acid is established, future research is anticipated to focus on enhancing yield, purity, and scalability, as well as developing more environmentally benign synthesis routes. evitachem.com

A key area of investigation will be the development of novel catalytic systems for the controlled cleavage and formation of the disulfide bond in DTPH. nih.gov While thiol-disulfide exchange is a well-understood mechanism, the introduction of specific catalysts could allow for more precise control over the dynamic nature of materials crosslinked with DTPH. nih.gov Research into enzymatic catalysis, inspired by biological systems where enzymes like protein disulfide isomerase manage disulfide bond formation, could lead to highly selective and efficient material modifications. Furthermore, the development of photocatalytic systems could enable spatiotemporal control over the disulfide exchange, allowing for the light-induced reconfiguration of material properties.

Future research will also likely explore the reactivity of the hydrazide functional groups beyond their common use in forming hydrazone bonds with aldehydes and ketones. Investigating novel coupling chemistries will expand the library of monomers and polymers that can be integrated with DTPH, leading to a wider range of functional materials.

Advanced Design Principles for Multi-Functional Materials

The incorporation of 3,3'-Dithiobis(propionohydrazide) as a crosslinking agent is a cornerstone for the design of multi-functional materials. evitachem.com Its disulfide linkage provides a basis for creating materials with self-healing and stimuli-responsive properties. frontierspecialtychemicals.com For instance, when integrated into polymer networks like dialdehyde (B1249045) carboxymethyl cellulose (B213188), DTPH imparts both pH and redox dual-responsive characteristics to the resulting hydrogel. frontierspecialtychemicals.com

Advanced design principles will focus on creating hierarchical structures where the properties of DTPH are leveraged at multiple scales. This includes the design of block copolymers where DTPH-containing segments can self-assemble into well-defined nanostructures. The combination of DTPH with other dynamic covalent chemistries, such as boronate esters, is another promising avenue for creating materials with multiple, orthogonal responsive behaviors.

The table below outlines key design principles for creating multi-functional materials using DTPH and the resulting functionalities.

| Design Principle | Resulting Functionality | Polymer System Example |

| Redox-Responsive Crosslinking | Self-healing, controlled release | Dialdehyde carboxymethyl cellulose, Hyaluronic acid |

| Dual-Stimuli Responsiveness | pH and redox sensitivity | Hydrogels for drug delivery |

| Hierarchical Self-Assembly | Ordered nanostructures | Block copolymers |

| Orthogonal Dynamic Chemistries | Multi-stimuli response | Combination with boronate esters |

Future work will likely involve the use of DTPH in a broader range of materials beyond hydrogels, such as elastomers, coatings, and printable inks, to impart self-healing and responsive properties to these systems.

Integration with Emerging Technologies in Smart Materials

The unique properties of 3,3'-Dithiobis(propionohydrazide) make it an ideal candidate for integration with emerging technologies to create the next generation of smart materials. evitachem.com The redox-responsiveness of the disulfide bond is particularly relevant for applications in biomedical devices, soft robotics, and wearable electronics.

In the realm of drug delivery, hydrogels crosslinked with DTPH can be designed to release therapeutic agents in response to the specific redox environment of diseased tissues, such as tumors, which have elevated glutathione (B108866) concentrations. researchgate.net This allows for targeted drug delivery, minimizing side effects.

The integration of DTPH-based materials with 3D printing technologies will enable the fabrication of complex, customized structures with built-in responsive capabilities. This could lead to the development of soft actuators that change shape in response to chemical signals or smart scaffolds for tissue engineering that can degrade on demand.

Furthermore, the potential antioxidant properties of compounds containing sulfur atoms suggest that DTPH-containing materials could be used in applications requiring protection against oxidative stress. cymitquimica.com

Theoretical Modeling and Computational Chemistry Studies

While experimental work has demonstrated the utility of 3,3'-Dithiobis(propionohydrazide), there is a significant need for theoretical modeling and computational chemistry studies to provide a deeper understanding of its behavior at the molecular level. To date, specific computational studies on DTPH are limited, representing a critical gap in the research landscape.

Future computational work should focus on several key areas. Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of DTPH and the energetics of its various reaction pathways. biosynth.com This would provide insights into the stability of the disulfide bond and the reactivity of the hydrazide groups.